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A detailed guide for researchers and drug development professionals on the mechanisms,

efficacy, and safety of two distinct androgen receptor signaling inhibitors.

This guide provides a comprehensive comparison of orteronel and enzalutamide, two oral

medications developed for the treatment of prostate cancer. While both drugs target the

androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth, they do

so through fundamentally different mechanisms. Enzalutamide has become a standard of care

in various stages of advanced prostate cancer, whereas the clinical development of orteronel
was discontinued due to its failure to improve overall survival in key phase 3 trials. This

analysis will delve into their mechanisms of action, present comparative clinical trial data, and

outline their respective safety profiles to inform researchers and drug development

professionals.

Mechanism of Action: A Tale of Two Strategies
Orteronel and enzalutamide employ distinct strategies to disrupt androgen receptor signaling.

Orteronel acts as an androgen synthesis inhibitor, while enzalutamide is a potent androgen

receptor antagonist.

Orteronel: Inhibiting Androgen Production

Orteronel is a nonsteroidal inhibitor of CYP17A1, an essential enzyme in the androgen

biosynthesis pathway.[1][2] Specifically, it shows a higher selectivity for the 17,20-lyase activity

of CYP17A1.[3][4] This enzyme is crucial for the conversion of pregnenolone and progesterone
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into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to

testosterone.[1][2] By inhibiting CYP17A1, orteronel aims to decrease the production of

androgens in the testes, adrenal glands, and within the prostate tumor itself, thereby reducing

the ligands available to activate the androgen receptor.[3][5]
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Orteronel's inhibition of androgen synthesis.

Enzalutamide: Directly Targeting the Androgen Receptor

Enzalutamide is a second-generation, nonsteroidal antiandrogen that directly antagonizes the

androgen receptor with a higher binding affinity than older antiandrogens like bicalutamide.[6]

Its multi-faceted mechanism of action involves:[7][8][9]

Competitive inhibition of androgen binding: It blocks testosterone and dihydrotestosterone

(DHT) from binding to the AR.

Prevention of nuclear translocation: It prevents the AR from moving into the cell nucleus.

Inhibition of DNA binding: It impairs the ability of the AR to bind to DNA and regulate gene

expression.

This comprehensive blockade of the AR signaling pathway effectively shuts down the

downstream effects that promote prostate cancer cell growth and survival.[10][11]
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Enzalutamide's multi-level blockade of AR signaling.

Clinical Efficacy: A Clear Divergence in Outcomes
The clinical development paths of orteronel and enzalutamide diverged significantly based on

the results of their respective phase 3 clinical trials. Enzalutamide demonstrated a consistent

and robust survival benefit, leading to its regulatory approval and widespread clinical use. In

contrast, orteronel, despite showing some activity, failed to improve overall survival in patients

with metastatic castration-resistant prostate cancer (mCRPC), leading to the termination of its

development for this indication.[12]

Orteronel Clinical Trial Data
The key phase 3 trials for orteronel were ELM-PC 4 (in chemotherapy-naïve mCRPC) and

ELM-PC 5 (in post-chemotherapy mCRPC).
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Trial
Patient

Population

Treatment

Arms

Median

Overall

Survival

(OS)

Median

Radiographi

c

Progression-

Free

Survival

(rPFS)

PSA

Response

(≥50%

decline)

ELM-PC 4

Chemotherap

y-naïve

mCRPC

Orteronel +

Prednisone

vs. Placebo +

Prednisone

Not

significantly

improved

13.8 months

vs. 8.7

months

Not reported

in detail

ELM-PC 5
mCRPC post-

docetaxel

Orteronel +

Prednisone

vs. Placebo +

Prednisone

17.0 months

vs. 15.2

months (HR

0.886;

p=0.190)[13]

[14]

8.3 months

vs. 5.7

months (HR

0.760;

p<0.001)[13]

[14]

25% vs. 10%

(p<0.001)[13]

[14]

SWOG-1216

Metastatic

hormone-

sensitive

prostate

cancer

(mHSPC)

Orteronel +

ADT vs.

Bicalutamide

+ ADT

81.1 months

vs. 70.2

months (HR

0.86;

p=0.040)[15]

47.6 months

vs. 23.0

months (HR

0.58;

p<0.0001)[15]

58% (PSA

≤0.2 ng/mL)

vs. 44%

(p<0.0001)

[15][16]

HR: Hazard Ratio; ADT: Androgen Deprivation Therapy

Enzalutamide Clinical Trial Data
The pivotal phase 3 trials for enzalutamide in mCRPC were AFFIRM (in post-chemotherapy

patients) and PREVAIL (in chemotherapy-naïve patients).
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Trial
Patient

Population

Treatment

Arms

Median

Overall

Survival

(OS)

Median

Radiographi

c

Progression-

Free

Survival

(rPFS)

PSA

Response

(≥50%

decline)

AFFIRM
mCRPC post-

docetaxel

Enzalutamide

vs. Placebo

18.4 months

vs. 13.6

months (HR

0.63;

p<0.001)[7]

[17]

8.3 months

vs. 2.9

months (HR

not reported;

p<0.001)[17]

54% vs. 2%

(p<0.001)[17]

PREVAIL

Chemotherap

y-naïve

mCRPC

Enzalutamide

vs. Placebo

35.3 months

vs. 31.3

months (HR

0.77;

p=0.0002)[8]

[18]

20.0 months

vs. 5.4

months (HR

0.32;

p<0.0001)[8]

[18]

78% vs. 3%

(p<0.001)

HR: Hazard Ratio

Safety and Tolerability Profile
Both orteronel and enzalutamide have manageable safety profiles, though with some

differences in the types and frequencies of adverse events.

Orteronel Safety Profile
The most commonly reported adverse events in clinical trials with orteronel included fatigue,

nausea, constipation, hypertension, and diarrhea.[3][19] In the ELM-PC 5 trial, grade 3 or

higher adverse events that were more frequent with orteronel plus prednisone compared to

placebo plus prednisone included increased lipase and amylase.[20] In the SWOG-1216 trial,

grade 3 or 4 adverse events were more common with orteronel, with hypertension and fatigue

being the most notable.[16][21]
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Adverse Event

(Any Grade)

Orteronel +

Prednisone

(ELM-PC 5)[22]

Placebo +

Prednisone

(ELM-PC 5)[22]

Orteronel +

ADT (SWOG-

1216)[2]

Bicalutamide +

ADT (SWOG-

1216)[2]

Nausea 42% 26% - -

Vomiting 36% 17% - -

Fatigue 29% 23% 64.1% 46.3%

Diarrhea 16% 9% 38% -

Hypertension - - 42.6% 13.8%

Hot Flashes - - 66.3% 69%

Enzalutamide Safety Profile
The safety profile of enzalutamide is well-characterized from its extensive use in clinical trials

and real-world settings. Common adverse events include fatigue, back pain, constipation,

arthralgia, and hot flashes.[10][23] A key adverse event of special interest with enzalutamide is

seizure, which occurred in approximately 0.6% of patients in randomized clinical trials.[10][17]

Other notable adverse events include falls and fractures.[10][24]

Adverse Event

(Any Grade)

Enzalutamide

(AFFIRM)[23]

Placebo

(AFFIRM)[23]

Enzalutamide

(PREVAIL)[23]

Placebo

(PREVAIL)[23]

Fatigue 34% 29% 36% 26%

Diarrhea 21% 18% - -

Hot Flashes 20% 10% - -

Musculoskeletal

Pain
14% 14% - -

Headache 12% 6% - -

Back Pain - - 27% 22%

Constipation - - 22% 17%
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Experimental Protocols
Detailed experimental protocols for the pivotal phase 3 trials are summarized below based on

publicly available information from clinical trial registries and publications.

Orteronel Phase 3 Trials
ELM-PC 5 (NCT01193257)[13][14][22]

Objective: To evaluate the efficacy and safety of orteronel plus prednisone compared with

placebo plus prednisone in men with mCRPC that has progressed during or after docetaxel-

based chemotherapy.

Design: A phase 3, randomized, double-blind, multicenter trial.

Patient Population: Men with mCRPC who had progressed during or after docetaxel-based

chemotherapy.

Intervention: Patients were randomized 2:1 to receive either orteronel (400 mg twice daily)

plus prednisone (5 mg twice daily) or placebo plus prednisone.

Primary Endpoint: Overall survival.

Secondary Endpoints: Radiographic progression-free survival, PSA response rate (≥50%

decline), and pain response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ascopubs.org [ascopubs.org]

2. Orteronel - Wikipedia [en.wikipedia.org]

3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. What is Orteronel used for? [synapse.patsnap.com]

6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant
prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. An update on enzalutamide in the treatment of prostate cancer - PMC
[pmc.ncbi.nlm.nih.gov]

8. ascopubs.org [ascopubs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b7899893?utm_src=pdf-body-img
https://www.benchchem.com/product/b7899893?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/jco.2014.32.4_suppl.lba1
https://en.wikipedia.org/wiki/Orteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC4148348/
https://www.selleckchem.com/products/TAK-700.html
https://synapse.patsnap.com/article/what-is-orteronel-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4294802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4294802/
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.5036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7899893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. researchgate.net [researchgate.net]

10. Safety CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]

11. researchgate.net [researchgate.net]

12. firstwordpharma.com [firstwordpharma.com]

13. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700)
Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-
Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy:
ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

14. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus
prednisone with placebo plus prednisone in patients with metastatic castration-resistant
prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive
Prostate Cancer - The ASCO Post [ascopost.com]

16. End of the Line for a Failed Prostate Cancer Drug | MedPage Today
[medpagetoday.com]

17. Enzalutamide (formerly MDV3100) prolongs survival in docetaxel-pretreated castration-
resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

18. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate
Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic
castration-resistant prostate cancer and rising prostate-specific antigen - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. Results from a phase 3, randomized, double-blind, multicenter, placebo-controlled trial of
orteronel (TAK-700) plus prednisone in patients with metastatic castration-resistant prostate
cancer (mCRPC) that has progressed during or following docetaxel-based therapy (ELM-PC
5 trial). - ASCO [asco.org]

21. onclive.com [onclive.com]

22. ascopubs.org [ascopubs.org]

23. Toxicity, Adverse Events, and Quality of Life Associated with the Treatment of Metastatic
Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

24. ascopubs.org [ascopubs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/Mechanism-of-action-of-enzalutamide-in-the-androgen-receptor-signaling-pathway_fig1_280057570
https://www.xtandihcp.com/crpc/safety
https://www.researchgate.net/figure/Mechanism-of-action-of-enzalutamide-Enzalutamide-has-high-affinity-for-the-androgen_fig1_259268557
https://firstwordpharma.com/story/1784495
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879718/
https://pubmed.ncbi.nlm.nih.gov/25624429/
https://pubmed.ncbi.nlm.nih.gov/25624429/
https://pubmed.ncbi.nlm.nih.gov/25624429/
https://pubmed.ncbi.nlm.nih.gov/25624429/
https://ascopost.com/news/may-2022/swog-1216-orteronel-vs-bicalutamide-with-adt-for-metastatic-hormone-sensitive-prostate-cancer/
https://ascopost.com/news/may-2022/swog-1216-orteronel-vs-bicalutamide-with-adt-for-metastatic-hormone-sensitive-prostate-cancer/
https://www.medpagetoday.com/hematologyoncology/prostatecancer/98488
https://www.medpagetoday.com/hematologyoncology/prostatecancer/98488
https://pmc.ncbi.nlm.nih.gov/articles/PMC4708220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4708220/
https://pubmed.ncbi.nlm.nih.gov/27477525/
https://pubmed.ncbi.nlm.nih.gov/27477525/
https://pubmed.ncbi.nlm.nih.gov/27477525/
https://pubmed.ncbi.nlm.nih.gov/24965748/
https://pubmed.ncbi.nlm.nih.gov/24965748/
https://pubmed.ncbi.nlm.nih.gov/24965748/
https://www.asco.org/abstracts-presentations/ABSTRACT124293
https://www.asco.org/abstracts-presentations/ABSTRACT124293
https://www.asco.org/abstracts-presentations/ABSTRACT124293
https://www.asco.org/abstracts-presentations/ABSTRACT124293
https://www.onclive.com/view/orteronel-plus-adt-misses-os-end-point-in-metastatic-hormone-sensitive-prostate-cancer
https://ascopubs.org/doi/abs/10.1200/JCO.2014.56.5119
https://pmc.ncbi.nlm.nih.gov/articles/PMC5704704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5704704/
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.237
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7899893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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[https://www.benchchem.com/product/b7899893#comparative-analysis-of-orteronel-and-
enzalutamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b7899893#comparative-analysis-of-orteronel-and-enzalutamide
https://www.benchchem.com/product/b7899893#comparative-analysis-of-orteronel-and-enzalutamide
https://www.benchchem.com/product/b7899893#comparative-analysis-of-orteronel-and-enzalutamide
https://www.benchchem.com/product/b7899893#comparative-analysis-of-orteronel-and-enzalutamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7899893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7899893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

